Target Compound Versus Direct Analogs: A Data-Deficient Landscape Requiring De Novo Profiling
A comprehensive search for direct quantitative bioactivity data for CAS 886908-46-9 yielded no results from primary literature, patents, or authoritative databases [1]. The closest available comparators are congeners from US11884682, such as 2,4-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (Compound 2) and the thiophene analogs (Compounds 5 and 9), for which MIF inhibition data exist [2][3]. However, these lack the critical 2-(methylsulfanyl)phenyl moiety, making any direct quantitative comparison impossible. The target compound remains a distinct, unprofiled entity.
| Evidence Dimension | Inhibitory Activity (MIF) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, IC50: 18.6 nM [3] |
| Quantified Difference | Not applicable; data gap |
| Conditions | In vitro enzyme inhibition assay (Human Macrophage Migration Inhibitory Factor) |
Why This Matters
The complete absence of bioactivity data means any procurement decision for this compound is based purely on structural novelty, not a demonstrated performance advantage, representing a high-risk, high-reward scenario for novel target screening.
- [1] Internal evidence audit: Database searches performed on 2026-04-29 across PubMed, Google Patents, PubChem, ChEMBL, and BindingDB for CAS 886908-46-9 returned zero primary bioassay results. View Source
- [2] PubChem. (2005). Compound Summary for CID 4131366: 2,4-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. US11884682, Compound 2. View Source
- [3] BindingDB. (2024). BDBM648260: 2,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide. US11884682, Compound 5. IC50: 18.6 nM. View Source
